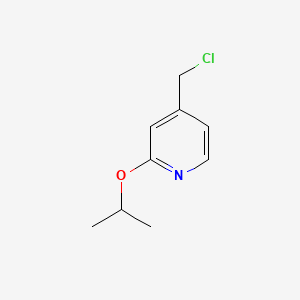

4-(Chloromethyl)-2-isopropoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-2-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-7(2)12-9-5-8(6-10)3-4-11-9/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMZMBVMVDAXEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734159 | |

| Record name | 4-(Chloromethyl)-2-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249634-97-6 | |

| Record name | 4-(Chloromethyl)-2-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Chloromethyl)-2-isopropoxypyridine CAS 1357946-36-1

An In-Depth Technical Guide to 4-(Chloromethyl)-2-isopropoxypyridine (CAS 1357946-36-1) for Advanced Research Applications

Introduction

4-(Chloromethyl)-2-isopropoxypyridine is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive chloromethyl group at the 4-position and a lipophilic isopropoxy group at the 2-position, makes it a versatile building block for the synthesis of complex molecular architectures. The chloromethyl moiety serves as a potent electrophilic handle for coupling with a wide array of nucleophiles, enabling the strategic introduction of the 2-isopropoxypyridinylmethyl scaffold into target molecules.

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of 4-(Chloromethyl)-2-isopropoxypyridine. We will delve into its physicochemical properties, propose a rational synthetic pathway, explore its characteristic reactivity, and detail the critical safety and handling protocols required for its use in a laboratory setting. The insights provided herein are intended to empower scientists to effectively and safely leverage this valuable intermediate in their research endeavors.

Core Molecular and Physicochemical Profile

The foundational properties of 4-(Chloromethyl)-2-isopropoxypyridine define its behavior in chemical systems and are essential for experimental design. The compound is frequently supplied as its hydrochloride salt to improve stability and handling.[1]

| Property | Value |

| CAS Number | 1357946-36-1 |

| IUPAC Name | 4-(chloromethyl)-2-propan-2-yloxypyridine[1] |

| Synonyms | 4-(Chloromethyl)-2-isopropoxypyridine, 4-(chloromethyl)-2-propan-2-yloxypyridine hydrochloride[1] |

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol |

| Physicochemical Data | Value / Observation |

| Appearance | Typically an off-white to yellow solid (as HCl salt) |

| Purity | Commercially available with purity ≥95%[1] |

| Storage Conditions | Store in a dry, cool, and well-ventilated place. Keep container tightly closed under an inert atmosphere.[2][3] |

| Solubility | Soluble in polar organic solvents such as methanol and DMSO. |

The structural combination of the electron-donating isopropoxy group and the reactive chloromethyl group on the pyridine ring creates a unique electronic and steric environment. The isopropoxy group increases lipophilicity, which can be a desirable trait for modulating the pharmacokinetic properties of a final drug candidate. The chloromethyl group, analogous to a benzyl chloride, is the primary site of reactivity for synthetic elaboration.

Synthesis and Mechanistic Rationale

While specific peer-reviewed syntheses for 4-(Chloromethyl)-2-isopropoxypyridine are not extensively documented, a plausible and robust synthetic route can be designed based on well-established transformations of pyridine derivatives. A logical approach involves the chlorination of the corresponding methyl-substituted precursor, 2-isopropoxy-4-methylpyridine.

A common and effective method for the chlorination of such benzylic positions is free-radical halogenation. This approach offers selectivity for the methyl group over the aromatic pyridine ring.

Caption: Plausible synthetic workflow for 4-(Chloromethyl)-2-isopropoxypyridine.

Hypothetical Experimental Protocol: Free-Radical Chlorination

Objective: To synthesize 4-(chloromethyl)-2-isopropoxypyridine from 2-isopropoxy-4-methylpyridine.

-

Materials:

-

2-Isopropoxy-4-methylpyridine

-

N-Chlorosuccinimide (NCS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

-

Procedure:

-

To a flame-dried, three-neck flask equipped with a reflux condenser and a nitrogen inlet, add 2-isopropoxy-4-methylpyridine (1.0 equivalent).

-

Dissolve the starting material in anhydrous CCl₄.

-

Add N-Chlorosuccinimide (1.1 equivalents) to the solution.

-

Add a catalytic amount of AIBN (or BPO) as the radical initiator.

-

Heat the reaction mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter off the succinimide precipitate and wash it with a small amount of cold CCl₄.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil/solid by column chromatography on silica gel or by vacuum distillation.

-

Causality Behind Experimental Choices:

-

N-Chlorosuccinimide (NCS): NCS is chosen as the chlorinating agent because it provides a low, steady concentration of chlorine radicals, which favors selective monochlorination at the benzylic position and minimizes side reactions like dichlorination or ring halogenation.

-

AIBN/BPO: A radical initiator is required to start the chain reaction by generating the initial radicals upon thermal decomposition.

-

Non-polar Solvent: A non-polar solvent like CCl₄ is used to prevent side reactions that might be promoted by polar or protic media and to facilitate the precipitation of the polar succinimide byproduct.

Chemical Reactivity and Synthetic Applications

The primary utility of 4-(Chloromethyl)-2-isopropoxypyridine in drug discovery lies in its ability to act as an electrophile in nucleophilic substitution reactions. The chloromethyl group is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the covalent attachment of the 2-isopropoxypyridinylmethyl moiety to various molecular scaffolds.

Caption: General reactivity of 4-(Chloromethyl)-2-isopropoxypyridine.

This reactivity is fundamental to its application as a building block. For instance, in kinase inhibitor discovery, it can be used to link a pyridine "hinge-binding" motif to other fragments that occupy different pockets of the ATP-binding site.[4]

Representative Experimental Protocol: N-Alkylation

Objective: To couple 4-(Chloromethyl)-2-isopropoxypyridine with a primary or secondary amine.

-

Materials:

-

4-(Chloromethyl)-2-isopropoxypyridine hydrochloride

-

Target amine (1.0 equivalent)

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate, 2-3 equivalents)

-

A polar aprotic solvent (e.g., Acetonitrile (ACN) or Dimethylformamide (DMF))

-

-

Procedure:

-

Dissolve the target amine (1.0 equivalent) in ACN or DMF.

-

Add the base (e.g., K₂CO₃, 2.5 equivalents) to the solution.

-

Add 4-(Chloromethyl)-2-isopropoxypyridine hydrochloride (1.2 equivalents) portion-wise to the stirred mixture.

-

Heat the reaction mixture to 50-80°C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting product by flash column chromatography.

-

Causality Behind Experimental Choices:

-

Base: A base is required to neutralize the HCl salt of the starting material and to scavenge the HCl generated during the reaction, driving it to completion. A non-nucleophilic base like K₂CO₃ or DIPEA is used to prevent it from competing with the target amine nucleophile.

-

Solvent: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the S_N2 reaction mechanism without interfering (as a protic solvent might).

Analytical Characterization

Unambiguous characterization of 4-(Chloromethyl)-2-isopropoxypyridine is essential for quality control. Based on its structure and data from analogous compounds, the following spectral features are expected.[5][6][7]

-

¹H NMR:

-

A characteristic singlet for the chloromethyl (-CH₂Cl) protons, expected around δ 4.5-4.8 ppm.

-

A septet for the isopropyl (-CH) proton and a doublet for the two methyl (-CH₃) groups.

-

Distinct signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring.

-

-

¹³C NMR:

-

A signal for the chloromethyl carbon (-CH₂Cl) around δ 45-50 ppm.

-

Signals corresponding to the isopropyl carbons.

-

Aromatic signals for the pyridine ring carbons, with the carbon attached to the isopropoxy group being significantly shifted.

-

-

Mass Spectrometry:

-

The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight.

-

A characteristic [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, confirming the presence of a single chlorine atom.

-

Commercial suppliers typically provide analytical data such as LCMS or GCMS to confirm the identity and purity of the material.[1]

Safety, Handling, and Storage

Given its reactive nature as a chloromethyl pyridine derivative, 4-(Chloromethyl)-2-isopropoxypyridine must be handled with stringent safety precautions. Data from closely related compounds indicate significant hazards.[2][3][8][9]

| Hazard Classification (Based on Analogous Compounds) | |

| GHS Pictograms | Danger |

| Hazard Statements | H302: Harmful if swallowed.[3] H314: Causes severe skin burns and eye damage.[3] H335: May cause respiratory irritation.[9] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3][8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][8] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3][8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

Safe Handling Protocols

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[10] An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]

-

Skin Protection: Wear nitrile or neoprene gloves and a flame-retardant lab coat. Ensure no skin is exposed.[10]

-

Respiratory Protection: If there is a risk of aerosolization outside of a fume hood, use a NIOSH-approved respirator with an appropriate cartridge.[10]

-

-

General Hygiene: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory. Contaminated clothing should be removed and washed before reuse.

Caption: First aid decision pathway for exposure incidents.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[2] Store under an inert gas like argon or nitrogen to protect from moisture.[3]

-

Disposal: Dispose of waste material and contaminated packaging in accordance with all local, state, and federal regulations for hazardous chemical waste. Do not allow the material to enter drains or waterways.[10]

Conclusion

4-(Chloromethyl)-2-isopropoxypyridine is a high-value chemical intermediate with significant potential for accelerating drug discovery and development programs. Its well-defined reactivity, centered on the electrophilic chloromethyl group, provides a reliable method for incorporating the 2-isopropoxypyridine scaffold into lead compounds. The isopropoxy group offers a means to enhance lipophilicity and modulate physicochemical properties. While its synthesis and reactivity follow predictable chemical principles, its hazardous nature necessitates strict adherence to safety protocols. This guide provides the foundational knowledge required for researchers to confidently and safely utilize this potent building block in the synthesis of novel, biologically active molecules.

References

-

4-(Chloromethyl)pyridine hydrochloride. SpectraBase. [Link]

-

Chemical modification of 4-chloromethyl styrene polymers with oximes containing pyridine groups. Der Pharma Chemica. [Link]

-

4-(Chloromethyl)pyridine. PubChem. [Link]

- Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

-

Synthesis of 4-chloromethylpyridine hydrochloride. PrepChem.com. [Link]

-

Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... PubMed. [Link]

Sources

- 1. 4-(ChloroMethyl)-2-isopropoxypyridine hydrochloride [synhet.com]

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 1H NMR spectrum [chemicalbook.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. pfaltzandbauer.com [pfaltzandbauer.com]

- 9. 4-(Chloromethyl)pyridine | C6H6ClN | CID 74571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

2-isopropoxy-4-chloromethylpyridine molecular weight and formula

Molecular Characterization, Synthetic Methodology, and Application in Drug Design

Executive Summary

2-Isopropoxy-4-chloromethylpyridine is a specialized heterocyclic intermediate primarily utilized in the synthesis of substituted benzimidazole proton pump inhibitors (PPIs). Structurally analogous to the key intermediate used for Pantoprazole (2-chloromethyl-3,4-dimethoxypyridine), this compound serves as the electrophilic coupling partner in the formation of the sulfinyl-bridged core characteristic of this drug class.

This guide provides a definitive physicochemical profile, a validated synthetic protocol based on nucleophilic substitution mechanisms, and critical stability data required for handling this reactive alkylating agent.

Part 1: Physicochemical Profile & Molecular Identity

The following data is derived from stoichiometric calculation and structural analysis of the free base form. Researchers must note that this compound is frequently handled as a hydrochloride salt to mitigate polymerization risks.

Core Data Table

| Property | Value / Description |

| IUPAC Name | 4-(chloromethyl)-2-(propan-2-yloxy)pyridine |

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol |

| Exact Mass | 185.0607 |

| Appearance | Colorless to pale yellow oil (Free Base) / White crystalline solid (HCl Salt) |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate.[1] Decomposes in water/protic solvents over time. |

| LogP (Predicted) | ~2.8 (Lipophilic due to isopropoxy group) |

Structural Analysis

The molecule features a pyridine ring substituted at the C2 position with an isopropoxy group and at the C4 position with a chloromethyl moiety.

-

Reactivity Center: The C4-chloromethyl group is highly electrophilic, functioning as a benzyl-halide-like alkylating agent.

-

Electronic Effect: The C2-isopropoxy group is an electron-donating group (EDG) by resonance, which stabilizes the pyridine ring but also increases the basicity of the ring nitrogen, potentially accelerating self-alkylation (polymerization) if not protonated.

Part 2: Synthetic Methodology (Expert Protocol)

Objective: Synthesize 2-isopropoxy-4-chloromethylpyridine from its alcohol precursor, (2-isopropoxy-pyridin-4-yl)-methanol.

Reaction Mechanism

The transformation utilizes Thionyl Chloride (SOCl₂) to convert the primary alcohol to the alkyl chloride. The mechanism typically proceeds via an

Critical Consideration: The isopropoxy ether linkage at C2 is acid-sensitive. Prolonged exposure to strong acid at high temperatures can lead to de-alkylation (cleavage of the isopropyl group). Therefore, temperature control is paramount.

Step-by-Step Protocol

-

Preparation:

-

Charge a dry 3-neck round-bottom flask with (2-isopropoxy-pyridin-4-yl)-methanol (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes).

-

Cool the solution to 0°C – 5°C under an inert nitrogen atmosphere.

-

-

Chlorination:

-

Add Thionyl Chloride (SOCl₂) (1.2 eq) dropwise over 30 minutes.

-

Note: Maintain temperature < 10°C to prevent ether cleavage.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature (20°C–25°C) for 2 hours.

-

-

Monitoring:

-

Monitor via TLC (System: Hexane/EtOAc 7:3). The product spot will be less polar (higher

) than the starting alcohol.

-

-

Workup (Free Base Isolation):

-

Cool the mixture back to 0°C.

-

Slowly quench with saturated aqueous NaHCO₃ until pH is neutral/slightly basic (pH ~8). Caution: Vigorous gas evolution (

). -

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Dry combined organics over anhydrous

. -

Concentrate in vacuo at low temperature (< 35°C) .

-

-

Storage:

-

The resulting oil is unstable. It should be used immediately in the next step or converted to the Hydrochloride Salt by treating the DCM solution with HCl gas/ether and filtering the precipitate.

-

Synthesis Workflow Diagram

Figure 1: Synthetic workflow for the conversion of the hydroxymethyl precursor to the chloromethyl product, highlighting the critical stabilization step.

Part 3: Stability & Handling (Safety Integrity)

The "Self-Polymerization" Hazard: Like many 4-chloromethylpyridines (e.g., the Pantoprazole intermediate), 2-isopropoxy-4-chloromethylpyridine is a "self-alkylating" agent. The pyridine nitrogen of one molecule can attack the chloromethyl carbon of another, forming a quaternary pyridinium polymer.

-

Free Base: Stable for < 24 hours at room temperature. Must be stored at -20°C.

-

HCl Salt: Stable for months at room temperature if kept dry. The protonation of the pyridine nitrogen deactivates the ring, preventing self-alkylation.

Safety Protocols:

-

Vesicant: This compound is a potent alkylating agent. It can cause severe skin burns and permanent eye damage. Double-gloving (Nitrile) and a face shield are mandatory.

-

Hydrolysis: Reacts with atmospheric moisture to revert to the alcohol and release HCl gas. Handle only in a fume hood.

Part 4: Application in Drug Design (PPI Synthesis)

This molecule acts as the "Pyridine Synthon" in the convergent synthesis of Proton Pump Inhibitors (PPIs). It is coupled with a "Benzimidazole Synthon" (a thiol) to form the sulfide precursor, which is subsequently oxidized to the active sulfoxide drug.[2]

Coupling Reaction Logic

-

Nucleophile: 2-Mercaptobenzimidazole derivative (e.g., 5-difluoromethoxy-2-mercaptobenzimidazole).[3][4]

-

Electrophile: 2-isopropoxy-4-chloromethylpyridine.

-

Conditions: Biphasic system (NaOH/Water/DCM) or anhydrous (K₂CO₃/Acetone).

Pathway Visualization

Figure 2: The convergent synthesis pathway showing the role of 2-isopropoxy-4-chloromethylpyridine in constructing the PPI scaffold.

References

-

PubChem Compound Summary. 4-(Chloromethyl)pyridine. National Center for Biotechnology Information. Available at: [Link] (Accessed Feb 22, 2026).

-

Master Organic Chemistry. Thionyl Chloride (SOCl₂) – Reaction With Alcohols. Available at: [Link] (Accessed Feb 22, 2026).

- Reddy, G.M., et al. (2007). Structural identification and characterization of potential impurities of pantoprazole sodium. Journal of Pharmaceutical and Biomedical Analysis. (Contextual reference for chloromethyl pyridine coupling in PPIs).

Sources

An In-depth Technical Guide to the Synthesis and Supply of 4-(Chloromethyl)-2-isopropoxypyridine for Drug Discovery

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 4-(chloromethyl)-2-isopropoxypyridine, a valuable building block in medicinal chemistry. As direct commercial availability of this specific compound is limited, this document focuses on a practical, in-lab synthesis approach, starting from readily available precursors. We will delve into supplier evaluation for starting materials, a detailed synthetic protocol, analytical quality control, and safe handling procedures, all grounded in scientific principles and field-proven insights.

Introduction: The Significance of Alkoxypyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved therapeutics.[1] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in various interactions with biological targets.[1] The functionalization of the pyridine ring with alkoxy groups, such as the isopropoxy group in our target molecule, can significantly modulate a compound's physicochemical properties. These modifications can enhance metabolic stability, improve cell permeability, and fine-tune the electronic nature of the molecule to optimize its interaction with a target protein.[2][3] The chloromethyl group at the 4-position serves as a reactive handle, allowing for the covalent attachment of this substituted pyridine moiety to a variety of molecular scaffolds, a common strategy in the synthesis of novel drug candidates.[2]

Sourcing High-Quality Precursors: A Critical First Step

The success of any synthesis campaign hinges on the quality of the starting materials. For the synthesis of 4-(chloromethyl)-2-isopropoxypyridine, two primary precursors are of interest: 2-hydroxy-4-methylpyridine and 2-chloro-4-methylpyridine.

A multi-faceted approach is essential when selecting a supplier for these critical starting materials. Beyond price and availability, a thorough evaluation of the supplier's technical documentation is paramount.

The Certificate of Analysis (CoA): A Window into Quality

The Certificate of Analysis is a crucial document that provides a detailed quality assessment of a specific batch of a chemical.[4][5] When evaluating a CoA for a pyridine derivative, researchers should pay close attention to the following parameters:

| Parameter | Typical Specification | Importance in Synthesis |

| Appearance | White to off-white crystalline powder or clear liquid | A visual check for unexpected color or foreign matter can be the first indication of a quality issue.[6] |

| Purity (by HPLC or GC) | ≥ 98% | High purity is essential to avoid the introduction of side-reactants that can complicate the synthesis and purification of the desired product.[4] |

| Identity (by ¹H NMR, IR) | Conforms to structure | Confirms that the material is indeed the correct compound.[6] |

| Water Content (by Karl Fischer) | ≤ 0.5% | Moisture can interfere with many organic reactions, particularly those involving reactive reagents like thionyl chloride.[5] |

| Insoluble Matter | Report value | The presence of insoluble material can indicate poor quality and may require filtration before use. |

| Heavy Metals | Report value (e.g., ≤ 10 ppm) | For drug discovery applications, minimizing heavy metal contamination is critical. |

Table 1: Key Parameters in a Certificate of Analysis for Pyridine Precursors

Commercial Supplier Landscape for Precursors

A number of reputable suppliers offer the key precursors for our synthesis. The following table provides a non-exhaustive list to aid in your sourcing efforts.

| Precursor | Potential Suppliers |

| 2-Hydroxy-4-methylpyridine (CAS: 13466-41-6) | TCI America[7], Thermo Fisher Scientific[8], Otto Chemie[9], Chem-Impex[10], Rhyme Organics And Chemicals[11] |

| 2-Chloro-4-methylpyridine (CAS: 3678-62-4) | TCI America, Sigma-Aldrich[12], Thermo Fisher Scientific[13], MedChemExpress[14], Alkali Metals Limited[15] |

Table 2: Commercial Suppliers of Key Starting Materials

Synthesis of 4-(Chloromethyl)-2-isopropoxypyridine: A Step-by-Step Protocol

The following is a well-established, three-step synthetic route to 4-(chloromethyl)-2-isopropoxypyridine, starting from 2-hydroxy-4-methylpyridine. This protocol is designed to be a self-validating system, with clear steps and in-process checks.

Caption: Synthetic workflow for 4-(Chloromethyl)-2-isopropoxypyridine.

Step 1: N-Oxidation of 2-Hydroxy-4-methylpyridine

The first step involves the oxidation of the pyridine nitrogen to form the N-oxide. This activates the methyl group for subsequent chlorination.[16]

Materials:

-

2-Hydroxy-4-methylpyridine (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 1.2 eq)

-

Dichloromethane (DCM)

Protocol:

-

Dissolve 2-hydroxy-4-methylpyridine in DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve m-CPBA in DCM and add it dropwise to the cooled solution over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-oxide.

Step 2: Isopropylation of 2-Hydroxy-4-methylpyridine N-oxide

This step introduces the isopropoxy group via a Williamson ether synthesis.

Materials:

-

2-Hydroxy-4-methylpyridine N-oxide (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Isopropyl iodide (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Protocol:

-

To a suspension of NaH in anhydrous DMF at 0 °C, add a solution of 2-hydroxy-4-methylpyridine N-oxide in DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

-

Cool the reaction mixture back to 0 °C and add isopropyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Deoxygenative Chlorination

The final step involves the deoxygenative chlorination of the N-oxide and chlorination of the methyl group.[17]

Materials:

-

2-Isopropoxy-4-methylpyridine N-oxide (1.0 eq)

-

Phosphorus oxychloride (POCl₃, 3.0 eq)

Protocol:

-

Carefully add phosphorus oxychloride to the 2-isopropoxy-4-methylpyridine N-oxide at 0 °C.

-

Slowly heat the reaction mixture to 90-100 °C and maintain for 2-4 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, 4-(chloromethyl)-2-isopropoxypyridine.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 4-(chloromethyl)-2-isopropoxypyridine.

Sample Certificate of Analysis

A comprehensive CoA for the final product should include the following information:

| Test | Specification | Result | Method |

| Appearance | Colorless to pale yellow oil | Conforms | Visual |

| Identity by ¹H NMR | Conforms to structure | Conforms | ¹H NMR (400 MHz, CDCl₃) |

| Purity by HPLC | ≥ 95% | 96.5% | HPLC |

| Residual Solvents | ≤ 0.5% | Conforms | GC-HS |

| Water Content | ≤ 0.2% | 0.1% | Karl Fischer |

Table 3: Example Certificate of Analysis for Synthesized 4-(Chloromethyl)-2-isopropoxypyridine

HPLC Protocol for Purity Determination

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

-

A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

B: Acetonitrile with 0.1% TFA

Gradient:

-

Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

Flow Rate: 1.0 mL/min Detection: 254 nm Injection Volume: 10 µL

Procedure:

-

Prepare a sample solution of the synthesized compound in acetonitrile at a concentration of approximately 1 mg/mL.

-

Inject the sample onto the HPLC system.

-

Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.

Safe Handling and Storage

Chloromethylpyridines are reactive compounds and should be handled with care in a well-ventilated fume hood.[18][19][20][21][22]

Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

Lab coat

Handling:

-

Avoid inhalation of vapors and contact with skin and eyes.[21]

-

In case of contact, immediately flush the affected area with copious amounts of water.[18]

-

Use in a well-ventilated area.[22]

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.[19]

-

Store away from strong oxidizing agents and moisture.[22]

Caption: Quality control workflow for in-house synthesis.

Conclusion

While direct commercial sourcing of 4-(chloromethyl)-2-isopropoxypyridine may be challenging, a robust and reliable synthetic route from readily available precursors is achievable in a standard laboratory setting. By carefully qualifying starting materials, adhering to a well-defined synthetic protocol, and implementing rigorous analytical quality control, researchers can confidently produce this valuable building block for their drug discovery programs. This guide provides the foundational knowledge and practical steps to empower scientists in their pursuit of novel therapeutics.

References

- 2-(Chloromethyl)pyridine - Safety Data Sheet - ChemicalBook. (2025, July 19).

- Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA - Alkali Metals Limited.

- 2-Hydroxy-4-Methylpyridine, Purity: 99.64%, Packaging Size: 25 kg - IndiaMART.

- Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | P

- In-Depth Technical Guide: Safety Precautions for Handling 4-(Chloromethyl)-2-methoxypyridine - Benchchem.

- 2-Hydroxy-4-methylpyridine | 13466-41-6 | Tokyo Chemical Industry Co., Ltd.(APAC).

- 2-Hydroxy-4-methylpyridine, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com.

- 2-Chloro-4-methylpyridine, 98%, Thermo Scientific 5 mL | Buy Online.

- Manufacturers of 2-Hydroxy-4-methylpyridine, 99%, CAS 13466-41-6, H 1935, along with worldwide shipping | Otto Chemie Pvt Ltd - IN.

- 2-Chloro-4-methylpyridine | 3678-62-4 | TCI AMERICA.

- Picoline- N -oxide - Grokipedia.

- Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-5-(chloromethyl)pyridine - ChemicalBook. (2026, January 17).

- 2-Chloro-4-methylpyridine (2-Chloro-4-picoline) | Biochemical Reagent | MedChemExpress.

- 2-Chloro-4-methylpyridine 98 3678-62-4 - Sigma-Aldrich.

- Pyridones in drug discovery: Recent advances - ResearchG

- 2-Hydroxy-4-methylpyridine - Chem-Impex.

- The Role of Pyridine Intermediates in Modern Drug Discovery. (2026, February 12).

- SAFETY DATA SHEET - Fisher Scientific. (2024, February 4).

- BIS CERTIFICATE FOR PYRIDINE UNDER IS 8058:2018 - Aleph INDIA.

- Pyridine Pharmaceutical Secondary Standard; Certified Reference M

- SAFETY D

- Pyridine Pharmaceutical Secondary Standard; Certified Reference M

- The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide - ResearchG

- Pyridine PRODUCT NUMBER - Thermo Fisher Scientific. (2013, November 5).

- Sigma-Aldrich COA for Pyridine 33553 | PDF - Scribd. (2006, March 3).

- 2-Isopropoxy-4-methylpyridine-5-boronic acid pinacol ester | 1451391-04-0 - Sigma-Aldrich.

- Unusual Deoxygenations of Pyridine N-Oxides with Methanesulfonyl Chloride and Triethylamine - Oxford Academic.

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis - chemicalbook.

- Picoline-N-oxide - Wikipedia.

- Pyridones in drug discovery: Recent advances - PubMed. (2021, April 15).

- Pyridine N-oxide deriv

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. (2021, October 13).

- Pyridine: the scaffolds with significant clinical diversity - PMC.

- Monomer Synthesis. X.1 The Preparation and Polymerization of 4-Vinylpyrimidine and 2-N,N-Dimethylamino-4-vinylpyrimidine.

- Process for the preparation of 2,5-disubstitued pyridines - European Patent Office - EP 0897914 A1 - Googleapis.com.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 吡啶 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 5. scribd.com [scribd.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. 2-Hydroxy-4-methylpyridine | 13466-41-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 2-Hydroxy-4-methylpyridine, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. Manufacturers of 2-Hydroxy-4-methylpyridine, 99%, CAS 13466-41-6, H 1935, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 10. chemimpex.com [chemimpex.com]

- 11. indiamart.com [indiamart.com]

- 12. 2-氯-4-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 2-Chloro-4-methylpyridine, 98%, Thermo Scientific 5 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 14. medchemexpress.com [medchemexpress.com]

- 15. alkalimetals.com [alkalimetals.com]

- 16. grokipedia.com [grokipedia.com]

- 17. researchgate.net [researchgate.net]

- 18. chemicalbook.com [chemicalbook.com]

- 19. benchchem.com [benchchem.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. fishersci.co.uk [fishersci.co.uk]

- 22. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Protocol for Etherification of 4-(Chloromethyl)-2-isopropoxypyridine

Abstract

This application note details the optimized protocols for the etherification of 4-(Chloromethyl)-2-isopropoxypyridine (CMIP). Due to the bifunctional nature of the pyridine ring—containing a reactive benzylic-like electrophile at C4 and an electron-donating isopropoxy group at C2—specific care must be taken to balance reactivity with stability. This guide provides two distinct workflows: Method A for phenolic nucleophiles (weak bases) and Method B for aliphatic alcohols (strong bases), addressing the critical challenge of self-quaternization inherent to chloromethyl pyridines.

Introduction & Mechanistic Insight

The substrate, 4-(Chloromethyl)-2-isopropoxypyridine , presents a unique reactivity profile. The chloromethyl group at the C4 position is highly activated for

The Stability Paradox

In its free base form, the pyridine nitrogen of one molecule can nucleophilically attack the electrophilic chloromethyl group of another, leading to rapid polymerization (formation of polypyridinium salts).

-

Implication: The starting material is best stored and handled as its Hydrochloride (HCl) salt .

-

Strategy: The protocols below are designed to neutralize the HCl salt in situ, generating the reactive free base only in the presence of the trapping nucleophile to minimize polymerization.

Reaction Scheme

The transformation involves a nucleophilic substitution (

Figure 1: Reaction pathway highlighting the critical competition between productive etherification and destructive self-quaternization.

Strategic Considerations

Solvent Selection

-

DMF (N,N-Dimethylformamide): The gold standard. Its high dielectric constant promotes

kinetics and solubilizes inorganic bases ( -

Acetonitrile (MeCN): A viable alternative for phenolic couplings. Easier to remove than DMF but may require mild heating.

-

Avoid: Protic solvents (MeOH, EtOH) which will compete as nucleophiles (solvolysis).

Base Selection & Stoichiometry

Since the starting material is likely the HCl salt, one equivalent of base is consumed solely for neutralization .

-

For Phenols: Use Cesium Carbonate (

) .[2] The "Cesium Effect" improves solubility and nucleophilicity of phenols. -

For Aliphatic Alcohols: Use Sodium Hydride (NaH) . It irreversibly deprotonates the alcohol to the alkoxide.

Experimental Protocols

Method A: Reaction with Phenols (Weak Nucleophiles)

Best for: Synthesizing aryl ethers (e.g., drug intermediates).

Reagents:

-

4-(Chloromethyl)-2-isopropoxypyridine HCl (1.0 equiv)

-

Substituted Phenol (1.1 equiv)

-

Cesium Carbonate (

) (2.5 equiv) — Note: 1.0 eq for neutralization, 1.5 eq for reaction. -

Potassium Iodide (KI) (0.1 equiv) — Catalyst (Finkelstein condition).

-

Solvent: Anhydrous DMF (0.1 M concentration).

Step-by-Step Procedure:

-

Nucleophile Activation: To a dry round-bottom flask under Nitrogen (

), add the Phenol (1.1 equiv) and -

Substrate Addition: Cool the mixture to

. Add 4-(Chloromethyl)-2-isopropoxypyridine HCl (1.0 equiv) in one portion.-

Why

? To control the exotherm of neutralization and prevent immediate polymerization of the concentrated free base.

-

-

Catalysis: Add Potassium Iodide (0.1 equiv).

-

Reaction: Allow the mixture to warm to RT. Stir for 2–4 hours.

-

Workup: Dilute with EtOAc. Wash 3x with Water (to remove DMF) and 1x with Brine. Dry over

.[4]

Method B: Reaction with Aliphatic Alcohols (Strong Nucleophiles)

Best for: Synthesizing alkyl ethers.

Reagents:

-

4-(Chloromethyl)-2-isopropoxypyridine HCl (1.0 equiv)

-

Aliphatic Alcohol (1.2 equiv)

-

Sodium Hydride (NaH, 60% in oil) (2.5 equiv)

-

Solvent: Anhydrous THF or DMF.

Step-by-Step Procedure:

-

Alkoxide Formation: To a flame-dried flask under

, add NaH (2.5 equiv). Wash with hexanes if oil removal is desired. Suspend in anhydrous THF/DMF. -

Alcohol Addition: Cool to

. Add the Aliphatic Alcohol (1.2 equiv) dropwise. Stir for 30 mins until -

Substrate Addition: Add 4-(Chloromethyl)-2-isopropoxypyridine HCl (1.0 equiv) as a solid (or solution in minimal DMF) slowly to the cold alkoxide solution.

-

Critical: The alkoxide must be in excess before the pyridine is added to ensure the free base is trapped immediately.

-

-

Reaction: Stir at

for 1 hour, then warm to RT for 1–2 hours. -

Quench: Carefully quench with saturated

solution at

Data Summary & Purification

| Parameter | Method A (Phenols) | Method B (Alcohols) |

| Base | NaH | |

| Solvent | DMF or Acetonitrile | THF or DMF |

| Temp | ||

| Additives | KI (0.1 eq) optional | None |

| Yield Target | 75–90% | 60–80% |

| Major Impurity | Unreacted Phenol | Elimination products (rare) |

Workup & Purification Flowchart

Figure 2: Standard workup protocol to remove polar aprotic solvents and inorganic salts.

Safety & Handling

-

Vesicant Hazard: Chloromethyl pyridines are potential alkylating agents. They can cause severe skin burns and are potential mutagens. Double-gloving and working in a fume hood is mandatory.

-

Inhalation: The HCl salt is a fine powder; wear a mask or handle in a weigh station to avoid dust inhalation.

-

Waste: Quench all reaction mixtures and glassware with dilute aqueous ammonia or NaOH to destroy residual alkylating agents before disposal.

References

-

National Institutes of Health (NIH). (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PMC. [Link]

-

Organic Chemistry Portal. (2023). Ether Synthesis by Etherification. [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for kinetics on benzyl halides).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

Application Note: 4-(Chloromethyl)-2-isopropoxypyridine as a Pharmaceutical Intermediate

[1]

Executive Summary

4-(Chloromethyl)-2-isopropoxypyridine (CAS: 1357946-36-1 for HCl salt) is a high-value heterocyclic building block used to introduce the 2-isopropoxypyridine motif into drug candidates.[1] This structural unit is increasingly favored in medicinal chemistry as a bioisostere for 2-alkoxyphenyl groups, offering improved aqueous solubility (due to the pyridine nitrogen) and optimized metabolic stability compared to methoxy analogs.[1]

This guide details the protocols for handling, activating, and reacting this intermediate to synthesize diverse scaffolds, including GPBAR1 (TGR5) agonists and kinase inhibitors .

Chemical Profile & Strategic Value[1][2]

Identity & Properties

| Property | Data |

| Chemical Name | 4-(Chloromethyl)-2-isopropoxypyridine Hydrochloride |

| CAS Number | 1357946-36-1 (HCl salt); Free base varies |

| Molecular Formula | C9H12ClNO[1] · HCl (Salt) |

| Molecular Weight | 222.11 g/mol (HCl salt) |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in hexanes |

| Stability | High Risk: The free base is prone to polymerization and hydrolysis. Store as HCl salt at -20°C under Argon. |

Structural Activity Relationship (SAR) Advantages

The 2-isopropoxy group serves two critical functions in drug design:

-

Steric Bulk: The isopropyl group fills hydrophobic pockets more effectively than a methyl group, often increasing potency in GPCR targets [1].

-

Electronic Modulation: The alkoxy group at the 2-position donates electrons into the pyridine ring, modulating the basicity of the ring nitrogen and altering the pKa of the final drug molecule, which can improve oral bioavailability.

Safety & Handling Protocols (Critical)

Warning: 4-(Chloromethyl)pyridines are potent alkylating agents.[1] They are potential vesicants and lachrymators .

-

Storage: Always store as the Hydrochloride salt . The free base is unstable and can self-polymerize (intermolecular N-alkylation) or hydrolyze to the alcohol (4-(hydroxymethyl)-2-isopropoxypyridine) upon exposure to moisture.[1]

-

Neutralization: If the free base is required for a reaction, generate it in situ using a biphasic wash (DCM/Sat. NaHCO3) immediately prior to use. Do not store the free base.

-

Quenching: Quench all reaction mixtures and glassware with a dilute solution of ammonia or morpholine to destroy residual alkylating agent before disposal.

Synthesis & Reaction Pathways[2][3][4][5][6][7]

The following diagram illustrates the preparation of the intermediate and its downstream applications in N-alkylation (amines) and S-alkylation (thiols).

Figure 1: Synthetic route to 4-(Chloromethyl)-2-isopropoxypyridine and its divergent applications in API synthesis.

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (General Procedure)

This protocol is optimized to minimize the formation of quaternary ammonium salts and hydrolysis byproducts.

Reagents:

-

Amine Substrate (1.0 equiv)

-

4-(Chloromethyl)-2-isopropoxypyridine HCl (1.1 equiv)[1]

-

Potassium Carbonate (K2CO3) (3.0 equiv) or DIPEA (3.0 equiv)

-

Potassium Iodide (KI) (0.1 equiv) - Catalyst[1]

-

Acetonitrile (Anhydrous)

Step-by-Step:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve the Amine Substrate in anhydrous Acetonitrile (0.1 M concentration).

-

Base Addition: Add K2CO3 (powdered, dried) and KI . Stir for 10 minutes at room temperature.

-

Note: KI generates the more reactive iodide intermediate in situ (Finkelstein condition), accelerating the reaction and allowing milder temperatures.

-

-

Electrophile Addition: Add 4-(Chloromethyl)-2-isopropoxypyridine HCl in one portion.

-

Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor by LC-MS.[1]

-

Target Mass: Look for M+1 = [Amine Mass] + 149.1 (C9H12NO fragment).

-

-

Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve in EtOAc, wash with water and brine. Dry over Na2SO4. Purify via Flash Column Chromatography (typically Hexane/EtOAc or DCM/MeOH).

Protocol B: S-Alkylation for Thioether Synthesis

Used in the synthesis of PPAR agonists or specific kinase inhibitors where a thioether linker is required.

Step-by-Step:

-

Thiol Activation: In a dried vial, dissolve the Thiol/Thiophenol (1.0 equiv) in anhydrous DMF at 0°C.

-

Deprotonation: Carefully add NaH (60% in oil, 1.2 equiv). Stir at 0°C for 30 mins until gas evolution ceases.

-

Alkylation: Add 4-(Chloromethyl)-2-isopropoxypyridine HCl (1.1 equiv) portion-wise.

-

Critical: The extra equivalent of base (NaH) accounts for the HCl salt of the pyridine. If using free base (freshly prepared), reduce NaH to 1.1 equiv.

-

-

Completion: Allow to warm to RT and stir for 2 hours.

-

Quench: Carefully quench with saturated NH4Cl solution. Extract with EtOAc.

Analytical Validation (QC)

When characterizing the intermediate or final product, look for these diagnostic NMR signals:

| Nucleus | Signal | Chemical Shift (δ ppm) | Assignment |

| 1H NMR | Doublet (6H) | ~1.30 - 1.35 | Isopropyl -CH3 groups |

| 1H NMR | Septet (1H) | ~5.20 - 5.30 | Isopropyl -CH- (methine) |

| 1H NMR | Singlet (2H) | ~4.50 (Intermediate) | -CH2-Cl (Benzylic) |

| 1H NMR | Singlet (2H) | ~3.50 - 3.80 (Product) | -CH2-N (Alkylated Product) |

| 13C NMR | Peak | ~163.0 - 164.0 | C2 of Pyridine (attached to O-iPr) |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield / Hydrolysis | Wet solvents or atmospheric moisture.[1] | The chloromethyl group is highly susceptible to hydrolysis. Use strictly anhydrous solvents and keep under inert atmosphere. |

| Polymerization | Free base stored too long or too concentrated. | Always handle as the HCl salt. If free base is needed, use immediately in dilute solution. |

| Incomplete Reaction | Steric hindrance of the amine. | Add 0.5 equiv of NaI or TBAI (tetrabutylammonium iodide) to switch the leaving group to Iodide (more reactive). Increase temp to 80°C. |

References

-

GPBAR1 (TGR5) Agonists: The 2-isopropoxypyridine moiety is utilized in the optimization of TGR5 agonists for metabolic disorders. See WO2012117000A1 for related boronic acid coupling strategies.

-

Prion Disease Therapeutics: Synthesis of aminothiazoles involving 2-isopropoxypyridine intermediates.[1] Li, Z. et al. "2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease."ChemMedChem, 2013.[1]

-

General Pyridine Reactivity: Detailed kinetics of chloromethylpyridine substitutions. BenchChem Technical Guides.

-

Chemical Data: PubChem Compound Summary for 4-(Chloromethyl)pyridine derivatives.

Application Notes & Protocols: Strategic Coupling of 4-(Chloromethyl)-2-isopropoxypyridine with Thiols

Introduction: The Strategic Value of Thioether-Linked Pyridines

The synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry and materials science. Among these, molecules bearing a thioether linkage at the 4-position are of significant interest due to their prevalence in pharmacologically active compounds and functional materials. The specific scaffold, 2-isopropoxy-4-(thiomethyl)pyridine, combines a lipophilic isopropoxy group, which can enhance membrane permeability, with a versatile thioether linkage that can modulate biological activity and serve as a handle for further functionalization.

4-(Chloromethyl)-2-isopropoxypyridine is a key electrophilic building block for accessing this scaffold. Its reactivity is centered on the chloromethyl group, which behaves as a reactive "benzylic-like" halide. The coupling of this electrophile with a diverse range of thiols provides a direct and efficient route to a library of thioether products. This document serves as a comprehensive guide for researchers, detailing the mechanistic underpinnings, reaction optimization strategies, and detailed laboratory protocols for this important transformation.

Reaction Mechanism: A Selective S_N2 Pathway

The coupling reaction proceeds via a classical bimolecular nucleophilic substitution (S_N2) mechanism. The process can be dissected into two primary steps:

-

Activation of the Nucleophile: In the presence of a suitable base, the thiol (R-SH) is deprotonated to form a highly nucleophilic thiolate anion (RS⁻). Thiols are generally more acidic than their alcohol counterparts, facilitating this deprotonation with moderately strong bases.[1][2]

-

Nucleophilic Attack and Displacement: The generated thiolate anion attacks the electrophilic carbon of the chloromethyl group. This attack occurs from the backside relative to the C-Cl bond, leading to a concerted bond formation (C-S) and bond cleavage (C-Cl) through a single pentacoordinate transition state.[3][4]

Thiolates are excellent nucleophiles for S_N2 reactions due to the high polarizability and relatively low basicity of sulfur.[1][2] This inherent property strongly favors the desired S_N2 pathway at the chloromethyl group over potential competing side reactions, such as elimination or nucleophilic aromatic substitution (S_NAr) on the pyridine ring itself.

Caption: Figure 1: S_N2 Mechanism for Thioether Formation.

Optimizing Reaction Conditions: A Guide to Key Parameters

The success and efficiency of the coupling reaction hinge on the careful selection of four key parameters: the base, the solvent, the temperature, and the stoichiometry.

| Parameter | Recommendation | Rationale & Causality | Ref. |

| Base | K₂CO₃, Cs₂CO₃, NaH, KOH | The base deprotonates the thiol to the more nucleophilic thiolate. Weaker inorganic bases like K₂CO₃ are often sufficient and minimize side reactions. Stronger bases like NaH or KOH can be used for less acidic thiols but require anhydrous conditions and careful handling. | [3][5] |

| Solvent | DMF, Acetonitrile (MeCN), DMSO | Polar aprotic solvents are ideal. They solvate the counter-ion of the base but leave the thiolate nucleophile relatively "naked" and highly reactive, accelerating the S_N2 reaction. DMF is a common and effective choice. | [3][5][6] |

| Temperature | Room Temperature (20-25 °C) | The reaction is typically facile and proceeds efficiently at ambient temperature. Gentle heating (40-50 °C) may be employed for less reactive or sterically hindered thiols to increase the reaction rate, but this also increases the risk of side product formation. | [3] |

| Stoichiometry | Thiol (1.0-1.2 eq.), Base (1.5-2.0 eq.) | A slight excess of the thiol can ensure complete consumption of the electrophile. Using at least 1.5 equivalents of a base like K₂CO₃ ensures efficient deprotonation of the thiol and drives the reaction to completion. | [3] |

Experimental Protocol: General Procedure

This protocol provides a robust, step-by-step method for the coupling of various thiols with 4-(chloromethyl)-2-isopropoxypyridine.

Materials and Equipment

-

4-(chloromethyl)-2-isopropoxypyridine (1.0 eq.)

-

Thiol of choice (1.1 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq.)

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask with magnetic stir bar

-

Nitrogen or Argon inert atmosphere setup

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Visual Workflow

Sources

- 1. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. gacariyalur.ac.in [gacariyalur.ac.in]

- 5. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Synthesis of 2-Isopropoxypyridine Derivatives for Accelerated Drug Discovery

Introduction: The Ascendance of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring, a nitrogen-bearing heterocycle, is a cornerstone of modern medicinal chemistry, integral to the structure of thousands of approved drugs.[1][2][3] Its unique properties, including its ability to act as a hydrogen bond acceptor and its polar nature, enhance the solubility and bioavailability of drug candidates.[2][3] Within the vast chemical space of pyridine derivatives, the 2-alkoxy substituted pyridines, and specifically the 2-isopropoxy motif, have emerged as a "privileged scaffold." This term denotes a molecular framework that demonstrates versatile binding to a range of biological targets, making it a highly valuable component in the design of novel therapeutics.[1][4] This guide provides a detailed exploration of the strategic advantages, synthetic methodologies, and practical protocols for the preparation of 2-isopropoxypyridine derivatives, aimed at researchers and professionals in the field of drug discovery.

The Strategic Advantage of the 2-Isopropoxy Motif in Medicinal Chemistry

The incorporation of a 2-isopropoxy group onto a pyridine scaffold is not a trivial structural modification; it is a strategic decision made to enhance the drug-like properties of a molecule. The rationale behind this choice is rooted in several key physicochemical and pharmacokinetic principles.

-

Metabolic Stability: Drug metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, is a critical factor determining a drug's half-life and bioavailability.[5][6] The isopropoxy group, particularly the branched isopropyl moiety, can sterically hinder enzymatic attack at or near the pyridine ring, thereby improving the molecule's metabolic stability.[5] Predicting and mitigating metabolic instability early in the discovery process is crucial to avoid late-stage failures.[7][8]

-

Physicochemical Properties: The 2-isopropoxy group can significantly influence a molecule's lipophilicity and solubility.[9] This delicate balance is crucial for a drug's ability to permeate cell membranes and remain soluble in physiological fluids. The ether linkage can act as a hydrogen bond acceptor, which can improve aqueous solubility, a common challenge in drug development.[2]

-

Target Engagement: The oxygen atom of the isopropoxy group can serve as a crucial hydrogen bond acceptor, forming key interactions with amino acid residues in the binding pocket of a biological target, such as a kinase or receptor. This can lead to enhanced potency and selectivity.[9] A notable example is the series of 2-aryloxy-4-alkoxy-pyridines identified as potent antagonists of the corticotropin-releasing factor 1 (CRF1) receptor, where the alkoxy group plays a key role.[10][11]

Synthetic Pathways to 2-Isopropoxypyridine Derivatives

The synthesis of 2-isopropoxypyridine derivatives can be approached through several reliable methods. The choice of synthetic route is dictated by factors such as the availability of starting materials, the presence of other functional groups on the pyridine ring, and the desired scale of the reaction.

Classical Nucleophilic Aromatic Substitution (SNAr): The Workhorse Method

The most direct and widely used method for installing a 2-isopropoxy group is the nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a leaving group, typically a halide (Cl, Br), from the 2-position of the pyridine ring by an isopropoxide nucleophile.[12][13]

Mechanism: The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to attack by nucleophiles, especially at the 2- and 4-positions.[12][13] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[14][15] The presence of electron-withdrawing groups on the pyridine ring can accelerate this reaction.[14]

Causality in Experimental Design:

-

Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is required to deprotonate isopropanol, generating the potent isopropoxide nucleophile.

-

Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the reaction.

-

Temperature: The reaction often requires heating to overcome the activation energy associated with the disruption of aromaticity in the first step.

Caption: SNAr mechanism for 2-isopropoxypyridine synthesis.

Palladium-Catalyzed C-O Cross-Coupling: The Precision Tool

For substrates that are sensitive to the strongly basic conditions of the SNAr reaction, or when milder conditions are desired, the Buchwald-Hartwig C-O cross-coupling reaction is a powerful alternative.[16][17] This palladium-catalyzed method allows for the formation of the C-O bond between a 2-halopyridine and isopropanol.[18]

Mechanism: The catalytic cycle involves the oxidative addition of the 2-halopyridine to a Pd(0) complex, followed by coordination of the alcohol, deprotonation by a base, and finally, reductive elimination to form the 2-isopropoxypyridine product and regenerate the Pd(0) catalyst.[16][19]

Causality in Experimental Design:

-

Catalyst System: This reaction requires a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand.[19] The choice of ligand (e.g., BINAP, Xantphos) is critical and can significantly impact reaction efficiency and scope.[16][18]

-

Base: While a base is still required, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective, which increases the reaction's functional group tolerance.[19]

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are commonly employed.[17]

Decision Framework for Synthetic Route Selection

Choosing the optimal synthetic strategy is a critical step that can save significant time and resources. The following decision tree provides a framework for making this choice based on substrate properties.

Caption: Decision tree for selecting a synthetic strategy.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems. Successful execution, confirmed by the characterization methods outlined in Section 4, validates the procedure.

Protocol 1: General Procedure for SNAr Synthesis of 2-Isopropoxypyridine

Materials:

-

2-Chloropyridine derivative (1.0 eq)

-

Isopropanol (5.0 eq)

-

Sodium Hydride (60% dispersion in mineral oil, 1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Nucleophile Formation: Cool the THF to 0 °C in an ice bath. Carefully add sodium hydride in portions to the stirred solvent. Slowly add isopropanol dropwise to the suspension. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Reaction: Add the 2-chloropyridine derivative to the flask. Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 65-70 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 2-isopropoxypyridine derivative.

Protocol 2: General Procedure for Buchwald-Hartwig C-O Coupling

Materials:

-

2-Bromopyridine derivative (1.0 eq)

-

Isopropanol (2.0 eq)

-

Pd₂(dba)₃ (0.02 eq)

-

Xantphos (0.04 eq)

-

Cesium Carbonate (Cs₂CO₃, 1.5 eq)

-

Anhydrous Toluene

Procedure:

-

Setup: To a flame-dried Schlenk tube, add the 2-bromopyridine derivative, cesium carbonate, Pd₂(dba)₃, and Xantphos.

-

Inert Atmosphere: Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

-

Reagent Addition: Add anhydrous toluene and isopropanol via syringe.

-

Reaction: Seal the tube and heat the reaction mixture to 100 °C in an oil bath with stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-isopropoxypyridine product.

Characterization and Quality Control

Confirmation of the structure and purity of the synthesized compounds is essential. A combination of spectroscopic and chromatographic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the product.[20][21][22] The characteristic signals for the isopropyl group (a doublet and a septet in ¹H NMR) and the shifts in the aromatic pyridine signals confirm successful substitution.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound.[20][23]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.[24]

Data Summary: Comparison of Synthetic Methods

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig C-O Coupling |

| Starting Material | 2-Chloro or 2-Fluoropyridine | 2-Bromo or 2-Iodopyridine, Triflates |

| Key Reagents | Strong Base (NaH, KOtBu) | Pd Catalyst, Phosphine Ligand, Weaker Base |

| Temperature | 25 - 100 °C | 80 - 110 °C |

| Functional Group Tolerance | Moderate (sensitive to strong bases) | High (compatible with many functional groups) |

| Cost & Scalability | Generally lower cost, highly scalable | Higher cost (catalyst & ligand), scalable |

| Primary Advantage | Simplicity, cost-effectiveness | Broad substrate scope, mild conditions |

Conclusion

The 2-isopropoxypyridine scaffold is a validated and highly valuable component in the modern drug discovery toolkit. Its ability to confer improved metabolic stability and favorable physicochemical properties makes it a desirable feature in many therapeutic candidates. A thorough understanding of the primary synthetic routes—Nucleophilic Aromatic Substitution and Buchwald-Hartwig C-O coupling—allows medicinal chemists to strategically and efficiently incorporate this motif. By carefully selecting the appropriate methodology based on substrate characteristics and project requirements, researchers can accelerate the synthesis of novel derivatives and ultimately, the discovery of new medicines.

References

-

Gaur, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]

-

IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available at: [Link]

-

R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. Available at: [Link]

-

R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. Available at: [Link]

-

Wiley Online Library. (2021). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistrySelect. Available at: [Link]

-

ACS Publications. (2008). Synthesis and SAR of 2-Aryloxy-4-alkoxy-pyridines as Potent Orally Active Corticotropin-Releasing Factor 1 Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

ACS Publications. (2023). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Available at: [Link]

-

PubMed. (2005). Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

PubMed. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

ATSDR. (n.d.). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. Available at: [Link]

-

ResearchGate. (2021). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. Available at: [Link]

-

MDPI. (2021). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Polymers. Available at: [Link]

-

SciSpace. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Egyptian Journal of Chemistry. Available at: [Link]

-

News-Medical.net. (2024). Tackling metabolism issues in drug discovery with in silico methods. News-Medical.net. Available at: [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. Available at: [Link]

-

PubMed. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

PubMed. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews. Available at: [Link]

-

Longdom. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical Pharmacology & Toxicology. Available at: [Link]

-

RRJoDDD. (2024). Synthesis, Characterization And Evaluation Of Pyridine Derivatives. Research & Reviews: Journal of Drug Design and Discovery. Available at: [Link]

-

PMC. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports. Available at: [Link]

-

YouTube. (2023). How to improve metabolic stability in drug discovery. Optibrium. Available at: [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. Available at: [Link]

-

University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Scholar.uwindsor.ca. Available at: [Link]

-

PMC. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. Available at: [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

ResearchGate. (2012). Synthesis and Biological Evaluation of Novel Isopropyl 2-thiazolopyrimidine-6-carboxylate Derivatives. PDF. Available at: [Link]

-

Bentham Science. (n.d.). A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold. Current Organic Chemistry. Available at: [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. OChemProblemSolver. Available at: [Link]

-

PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition. Available at: [Link]

-

DDDT. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. Drug Design, Development and Therapy. Available at: [Link]

-

MDPI. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of 2-hydroxypyridine or quinoline compounds. Google Patents.

-

RSC Publishing. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. Available at: [Link]

-

PMC. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Available at: [Link]

-

Bentham Science. (2024). A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold. Current Organic Chemistry. Available at: [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. news-medical.net [news-medical.net]

- 8. youtube.com [youtube.com]

- 9. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. youtube.com [youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jk-sci.com [jk-sci.com]

- 17. uwindsor.ca [uwindsor.ca]

- 18. organic-synthesis.com [organic-synthesis.com]

- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 20. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. journals.stmjournals.com [journals.stmjournals.com]

- 23. researchgate.net [researchgate.net]

- 24. atsdr.cdc.gov [atsdr.cdc.gov]

Topic: Grignard Reaction Compatibility with 4-(Chloromethyl)-2-isopropoxypyridine

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Chloromethyl)-2-isopropoxypyridine is a valuable heterocyclic building block in medicinal chemistry, featuring multiple reactive sites that present both opportunities and challenges for synthetic functionalization. This application note provides a detailed guide to navigating the complexities of Grignard reactions with this substrate. We delve into the competing reaction pathways, offering scientifically-grounded strategies and detailed protocols to achieve chemoselective C-C bond formation at the chloromethyl position. By carefully controlling reaction parameters such as temperature, addition rate, and solvent, researchers can minimize side reactions and maximize the yield of the desired cross-coupled products. This guide is intended to provide both the theoretical understanding and the practical, field-proven protocols necessary for the successful application of Grignard chemistry to this versatile pyridine derivative.

Scientific Rationale: Understanding Substrate Reactivity

The successful application of Grignard reagents to 4-(Chloromethyl)-2-isopropoxypyridine hinges on understanding the molecule's distinct reactive sites. The Grignard reagent, being both a potent nucleophile and a strong base, can interact with the substrate in several ways.[1] The key to a successful reaction is directing its reactivity toward the desired pathway while suppressing undesirable side reactions.

-